1-Chloro-2-iodo-3-nitrobenzene
Overview
Description
1-Chloro-2-iodo-3-nitrobenzene is a chemical compound with the molecular formula C6H3ClINO2 . It is used in various chemical reactions and has significant applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of 1-Chloro-2-iodo-3-nitrobenzene can be achieved through various methods. One common method involves the nitration of chlorobenzene in the presence of sulfuric acid . Another method involves the reaction of 1-chloro-2-nitrobenzene with dinitrogen pentoxide in dichloromethane, which is strongly catalyzed by H-Faujasite-720 (zeolite) .Molecular Structure Analysis
The molecular structure of 1-Chloro-2-iodo-3-nitrobenzene consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group .Chemical Reactions Analysis
1-Chloro-2-iodo-3-nitrobenzene can participate in various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions . Nitro compounds can also be prepared by direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis
1-Chloro-2-iodo-3-nitrobenzene is a solid at room temperature . It has a molecular weight of 283.45 . The compound has a density of 1.348 g/mL at 25 °C . It is soluble in alcohol, benzene, and diethyl ether, but insoluble in water .Scientific Research Applications
Isotopic Abundance Studies
1-Chloro-3-nitrobenzene (3-CNB), a related compound to 1-Chloro-2-iodo-3-nitrobenzene, has been studied for its isotopic abundance ratios using gas chromatography-mass spectrometry. The study investigated the impact of biofield energy treatment on these ratios, indicating potential applications in fields like agricultural, food authenticity, and biochemistry (Trivedi et al., 2016).
Crystal Structure Analysis
The crystal structure of 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene, compounds similar to 1-Chloro-2-iodo-3-nitrobenzene, has been explored to understand the interactions at the molecular level. Such studies are crucial for designing pharmaceuticals and other industrial chemicals (Merz, 2003).
Chemical Synthesis
1-Chloro-2-iodo-3-nitrobenzene is potentially involved in synthetic routes for pharmaceutical compounds. For instance, a study describes a synthetic route for the antineoplastic drug GDC-0449 using a derivative, 1-iodo-3-nitrobenzene, demonstrating its relevance in drug synthesis (Cao et al., 2014).
Nonlinear Optical Applications
A study on 1-Iodo-3-Nitrobenzene, a close relative of 1-Chloro-2-iodo-3-nitrobenzene, focused on its potential in nonlinear optical applications, highlighting the importance of such compounds in advanced materials science (Kumar et al., 2016).
Environmental Impact Studies
Research involving chloronitrobenzenes, including compounds like 1-chloro-2-iodo-3-nitrobenzene, has delved into their environmental impact. For instance, their role in groundwater contamination and the ability of certain materials to reduce these compounds has been studied, which is crucial for environmental remediation efforts (Agrawal & Tratnyek, 1996).
Electronic Sens
ing and Environmental MonitoringThe development of electrochemical sensors for detecting 1-chloro-4-nitrobenzene, a compound similar to 1-Chloro-2-iodo-3-nitrobenzene, highlights the application of such compounds in environmental monitoring. These sensors are crucial for detecting the presence of harmful chemicals in the environment, contributing to public health and safety (Kingsford et al., 2018).
Safety And Hazards
Future Directions
The future directions of 1-Chloro-2-iodo-3-nitrobenzene research could involve exploring its potential applications in various fields of organic chemistry. For instance, it could be used in the preparation of aromatic azo compounds using gold (Au) nanoparticles supported on TiO2 as a catalyst . Additionally, it could be used as a surrogate standard to evaluate the removal of 2,4-dinitrotoluene from contaminated soils using enhanced electrokinetic remediation .
properties
IUPAC Name |
1-chloro-2-iodo-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRXOASLLZFVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628151 | |
Record name | 1-Chloro-2-iodo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-iodo-3-nitrobenzene | |
CAS RN |
32337-97-6 | |
Record name | 1-Chloro-2-iodo-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32337-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-iodo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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